![molecular formula C16H34S B12579662 1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane CAS No. 201731-72-8](/img/structure/B12579662.png)
1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfanyl group attached to an octane chain, with a 2,4,4-trimethylpentan-2-yl substituent. Its molecular structure contributes to its distinct chemical behavior and reactivity.
Preparation Methods
The synthesis of 1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane typically involves the reaction of 2,4,4-trimethylpentan-2-thiol with an octyl halide under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and higher yields. These methods often incorporate advanced purification techniques, such as distillation or chromatography, to obtain the desired compound with high purity.
Chemical Reactions Analysis
1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum complexes. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism by which 1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with active sites, altering the function of the target molecule. Pathways involved may include signal transduction or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar compounds to 1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane include:
1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]ethane-1-thione: Shares a similar sulfanyl group but with different substituents.
2,4,4-Trimethylpentane: Lacks the sulfanyl group, resulting in different chemical properties and reactivity.
Octane derivatives: Various octane-based compounds with different functional groups, offering a range of chemical behaviors.
Properties
CAS No. |
201731-72-8 |
|---|---|
Molecular Formula |
C16H34S |
Molecular Weight |
258.5 g/mol |
IUPAC Name |
1-(2,4,4-trimethylpentan-2-ylsulfanyl)octane |
InChI |
InChI=1S/C16H34S/c1-7-8-9-10-11-12-13-17-16(5,6)14-15(2,3)4/h7-14H2,1-6H3 |
InChI Key |
UNJCXBVOTZVNNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC(C)(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(9H-Xanthen-9-YL)methyl]pyrrolidine](/img/structure/B12579583.png)
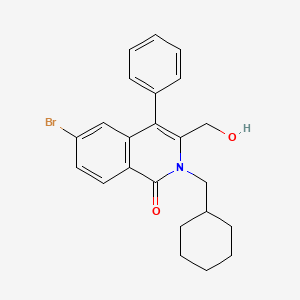
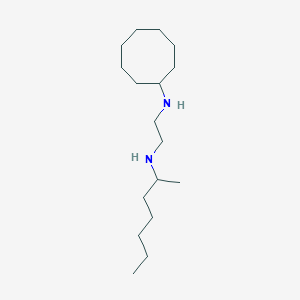
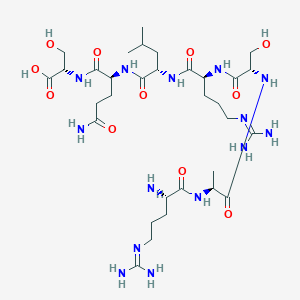
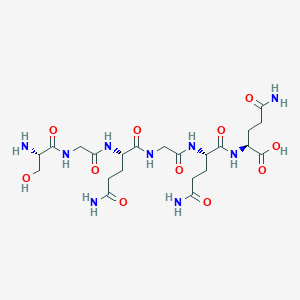
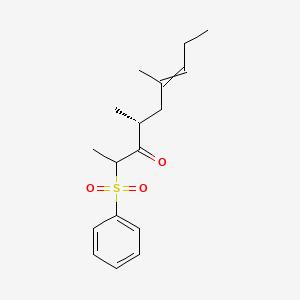
![5-Chloro-N-[3-chloro-4-(trifluoromethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12579622.png)
![N-Benzyl-5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-amine](/img/structure/B12579627.png)
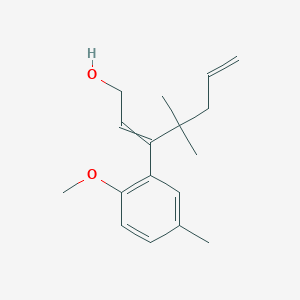
![3,6-Dimethyl-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione](/img/structure/B12579650.png)
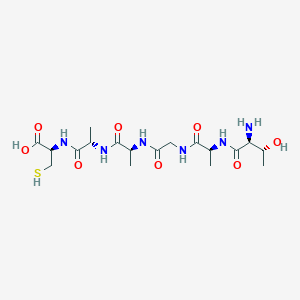
![(2R)-2-amino-2-cyclopropyl-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B12579671.png)
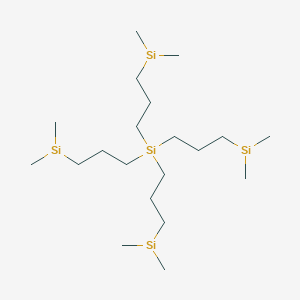
![1,2-Bis[2-(dimethylsilyl)phenyl]ethyne](/img/structure/B12579682.png)
